molecular formula C8H6Br2N2 B2907974 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine CAS No. 1785486-67-0

1,3-Dibromo-7-methylimidazo[1,5-a]pyridine

Cat. No.: B2907974
CAS No.: 1785486-67-0
M. Wt: 289.958
InChI Key: ZJZCFUNXJYDCCD-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,5-a]pyridines in Heterocyclic Chemistry

Imidazo[1,5-a]pyridine (B1214698) is a significant structural component found in a multitude of pharmaceuticals and agrochemicals. rsc.org Its derivatives are recognized for a wide array of biological activities and have been investigated for various medical applications. rsc.orgnih.gov The scaffold is of considerable interest in medicinal chemistry, with applications as thromboxane A2 synthetase inhibitors and HIV-protease inhibitors. lew.ro Beyond the pharmaceutical realm, these compounds are notable for their unique photophysical and optical behaviors. rsc.org Many imidazo[1,5-a]pyridine derivatives exhibit intense fluorescence, making them valuable as fluorophores, sensors, and components in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgnih.govlew.ro Their utility also extends to materials science and coordination chemistry, where they can function as versatile ligands for various metal ions. rsc.orgresearchgate.net

Structural Features and Chemical Versatility of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine framework consists of a bicyclic system where a five-membered imidazole (B134444) ring is fused with a six-membered pyridine (B92270) ring. rsc.orgresearchgate.net This aromatic core possesses unique chemical properties and can be readily functionalized by introducing substituents at various positions, with the C1 and C3 positions being particularly amenable to modification. rsc.org This ease of functionalization allows for the synthesis of a wide range of derivatives with tailored properties. researchgate.net

The versatility of the scaffold is further demonstrated by its ability to act as a ligand, binding to a variety of metal ions. rsc.org Furthermore, derivatives of this framework often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) parameters, such as water solubility and high metabolic stability, which is advantageous for pharmaceutical applications. rsc.org The unique bicyclic core also allows for the creation of novel structures such as N-heterocyclic olefins (NHOs). researchgate.net

Overview of Substituted Imidazo[1,5-a]pyridine Derivatives

The imidazo[1,5-a]pyridine scaffold can be substituted with a wide variety of functional groups, leading to a diverse library of compounds with distinct properties. Synthetic methodologies allow for the introduction of substituents at the 1- and 3-positions, among others. researchgate.net These derivatives range from simple halogenated compounds to more complex 1,3-diarylated structures. lew.ro The development of numerous synthetic strategies, including condensation reactions, cycloadditions, and oxidative cyclizations, has made a vast number of substituted imidazo[1,5-a]pyridines accessible from readily available starting materials. rsc.orgnih.govorganic-chemistry.org

Below is a table showcasing examples of substituted imidazo[1,5-a]pyridine derivatives, illustrating the structural diversity achievable from this scaffold.

Compound NameSubstituentsReference
1-Bromo-imidazo[1,5-a]pyridine1-Bromo chemimpex.com
7-Bromo-3-methylimidazo[1,5-a]pyridine7-Bromo, 3-Methyl chemicalbook.com
7-Bromo-3-(2-methylpropyl)imidazo[1,5-a]pyridine7-Bromo, 3-Isobutyl nih.gov
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol8-Chloro, 6-Trifluoromethyl, 3-Hydroxy lew.ro
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione8-Chloro, 6-Trifluoromethyl, 3-Thione researchgate.net

Importance of Halogenated Imidazo[1,5-a]pyridines as Synthetic Intermediates

Halogenated imidazo[1,5-a]pyridines are crucial intermediates in organic synthesis. researchgate.net The presence of a halogen atom, such as bromine, on the aromatic scaffold provides a reactive handle for further chemical transformations. chemimpex.com These halogenated derivatives serve as key building blocks for creating more complex molecules through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic substitution reactions. chemimpex.comresearchgate.net

The ability to selectively introduce functionality by replacing the halogen atom allows chemists to construct a vast array of novel compounds with potential applications in drug discovery and materials science. chemimpex.com For instance, a bromo-substituted imidazo[1,5-a]pyridine can be used to synthesize pharmaceuticals targeting neurological disorders or to create novel agrochemicals. chemimpex.com The study of halogenated versions is essential for understanding how substituents influence the electronic and photophysical properties of the core scaffold, which can lead to the development of materials with enhanced luminescence. researchgate.net The reactivity and stability of these halogenated compounds make them an attractive and indispensable tool for researchers innovating in diverse chemical fields. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-7-methylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-2-3-12-6(4-5)7(9)11-8(12)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZCFUNXJYDCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N2C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Imidazo 1,5 a Pyridine Core and Targeted Bromination Strategies

General Methods for Constructing the Imidazo[1,5-a]pyridine (B1214698) Ring System

The imidazo[1,5-a]pyridine scaffold is a significant structural component in numerous pharmaceutical and agrochemical compounds. rsc.org Consequently, a diverse array of synthetic transformations has been developed to access this heterocyclic system from readily available starting materials. rsc.org These methods often involve the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) ring.

Cyclo-condensation Reactions of Pyridyl Ketones with Carbonyl Compounds

The reaction of 2-pyridyl ketones with various carbonyl-containing compounds and an amine source is a prominent strategy for constructing the imidazo[1,5-a]pyridine core. A one-pot, three-component condensation of a phenyl(pyridin-2-yl)methanone with aldehydes in the presence of ammonium (B1175870) acetate (B1210297) can produce 1,3-diarylated imidazo[1,5-a]pyridine derivatives in high yields. researchgate.net Similarly, copper(II)-catalyzed tandem reactions between a pyridine ketone and a benzylamine, using oxygen as a clean oxidant, proceed through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated products. organic-chemistry.org Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, which yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.orgacs.org

A transition-metal-free method has also been established using molecular iodine (I₂) to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This operationally simple, one-pot synthesis proceeds efficiently in the presence of sodium acetate. rsc.org

Table 1: Selected Cyclo-condensation Reactions Using Pyridyl Ketones

Starting MaterialsCatalyst/ReagentKey FeaturesProduct Type
Phenyl(pyridin-2-yl)methanone, Aldehyde, Ammonium AcetateNoneOne-pot, three-component reaction1,3-Diarylated imidazo[1,5-a]pyridines researchgate.net
Pyridine Ketone, BenzylamineCopper(II)Tandem reaction, O₂ as oxidant1,3-Diarylated imidazo[1,5-a]pyridines organic-chemistry.org
2-Benzoylpyridine, α-Amino AcidCopper/IodineDecarboxylative cyclization1,3-Disubstituted imidazo[1,5-a]pyridines organic-chemistry.orgacs.org
2-Pyridyl Ketone, AlkylamineI₂, Sodium AcetateTransition-metal-free, sp³ C-H aminationSubstituted imidazo[1,5-a]pyridines rsc.org

Direct C-H Amination/Cyclization Approaches

Direct C-H amination followed by cyclization represents a powerful and atom-economical strategy for synthesizing imidazo[1,5-a]pyridines. researchgate.netacs.org Transition-metal catalysis is often employed to facilitate this transformation. acs.org For instance, a copper(I)-catalyzed direct transannulation of N-heteroaryl ketones with alkylamines occurs via Csp³-H amination, with oxygen serving as the sole oxidant, providing rapid access to the heterocyclic core. organic-chemistry.org Iron catalysts have also been used for efficient C-H amination in green solvents, with water as the only byproduct. organic-chemistry.org

Furthermore, a transition-metal-free approach has been developed that involves an iodine-mediated sp³ C–H amination, leading to the efficient one-pot synthesis of various imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines. rsc.org

Decarboxylative Cyclic Annulation Strategies

Decarboxylation serves as a key step in several innovative annulation strategies to form the imidazo[1,5-a]pyridine ring. A notable example is the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines or 2-benzoylquinolines, which produces 1,3-disubstituted imidazo[1,5-a]pyridines and their quinoline (B57606) analogues in excellent yields. organic-chemistry.orgacs.org This method leverages readily available amino acids as synthons for the imidazole ring. acs.org Similarly, a copper-catalyzed methodology allows for the reaction of pyridotriazoles with amino acids, which proceeds via a decarboxylative oxidative cyclization to yield the target heterocycles. acs.org

One-Pot Annulation Methodologies

One-pot syntheses are highly valued for their operational simplicity and efficiency. Several such methodologies have been developed for imidazo[1,5-a]pyridines. researchgate.net An I₂-mediated oxidative annulation of 2-pyridyl ketones with alkylamines in the presence of sodium acetate provides a variety of derivatives in a one-pot manner. researchgate.netrsc.org Another efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs C-N and C-S bonds under mild conditions. mdpi.com Additionally, a one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines can be achieved using propane (B168953) phosphoric acid anhydride (B1165640) as a dehydrating agent. researchgate.net

Synthesis via Imine Intermediates and Ring-Closure Steps

Many synthetic routes to imidazo[1,5-a]pyridines proceed through the formation of an imine intermediate. ukzn.ac.za In one approach, stable imine intermediates are first isolated from the reaction of pyridine-2-aldehyde with substituted anilines and are subsequently treated with a catalyst like phosphorus oxychloride or hydrochloric acid, along with paraformaldehyde for the ring-closure step, to yield the final product. ukzn.ac.za

A proposed mechanism for the cyclization of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes involves the initial nucleophilic attack to form an amidinium species, which then undergoes a 5-exo-trig cyclization involving the masked imine moiety of the pyridine ring. beilstein-journals.orgnih.gov A novel synthesis using D-glucosamine also proceeds through imine formation, followed by cyclization from the pyridine to generate the fused system. thieme-connect.com Electrochemical methods have also been developed where an imine, formed from pyridine-2-carboxaldehyde and an amine, undergoes an anodic oxidation and cyclization cascade. rsc.org

Methods Utilizing 2-(Aminomethyl)pyridines with Cyclization Reagents

2-(Aminomethyl)pyridines are versatile nucleophilic precursors for the synthesis of the imidazo[1,5-a]pyridine ring system. nih.gov A wide variety of electrophilic components can be used for the cyclization step, including carboxylic acids, acyl anhydrides, acyl chlorides, esters, and thioamides. beilstein-journals.orgnih.gov

A specific and effective method involves the use of phosgene (B1210022) equivalents as cyclization reagents. For example, the reaction of (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine with triphosgene (B27547) in a biphasic system of dichloromethane (B109758) and aqueous sodium hydrogen carbonate solution leads to the formation of an imidazo[1,5-a]pyridin-3-ol derivative. lew.ro Another novel method describes the efficient cyclization of 2-picolylamines (2-(aminomethyl)pyridines) with nitroalkanes that have been electrophilically activated in a medium of polyphosphoric acid (PPA) and phosphorous acid. beilstein-journals.orgnih.govresearchgate.net

Table 2: Selected Syntheses Utilizing 2-(Aminomethyl)pyridine Precursors

2-(Aminomethyl)pyridine DerivativeCyclization Reagent/PartnerConditionsProduct Type
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamineTriphosgeneDichloromethane / aq. NaHCO₃Imidazo[1,5-a]pyridin-3-ol derivative lew.ro
2-PicolylamineElectrophilically activated nitroalkanesPolyphosphoric Acid (PPA), Phosphorous AcidSubstituted imidazo[1,5-a]pyridines beilstein-journals.orgnih.gov
2-AminomethylpyridinesBenzaldehydes, Sodium BenzenesulfinatesIodine3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridines mdpi.com

Oxidative Condensation-Cyclization Processes

Oxidative condensation-cyclization represents a powerful route to the imidazo[1,5-a]pyridine core. These reactions typically involve the condensation of a pyridine-based precursor with a suitable partner, followed by an oxidative cyclization step to form the fused imidazole ring.

One notable method involves the reaction of aryl-2-pyridylmethylamines with aldehydes in the presence of elemental sulfur, which serves as a mild oxidant. acs.org This catalyst-free approach directly yields 1,3-diarylated imidazo[1,5-a]pyridines. acs.org The reaction proceeds through a formal oxidative condensation-cyclization pathway where sulfur acts not only as an oxidant but also potentially as a sulfurizing agent in related transformations. acs.org Other oxidative cyclocondensations utilizing aldehydes have also been developed, highlighting the versatility of this approach. nih.gov A metal-free method involving a sequential dual oxidative amination of C(sp³)–H bonds has been shown to afford imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org This process is particularly efficient, involving two oxidative C-N couplings and one oxidative dehydrogenation, with the removal of six hydrogen atoms. organic-chemistry.org

Copper-Catalyzed Inter-/Intramolecular C-N Bond Formations

Copper catalysis is a cornerstone in the synthesis of imidazo[1,5-a]pyridines, enabling efficient inter- and intramolecular C-N bond formations. researchgate.net These methods often feature high atom economy and functional group tolerance.

A prominent strategy is the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds, which allows for the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild conditions using air as the sole oxidant. rsc.org This protocol is also applicable for the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives. rsc.org Another approach involves a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the oxidant, providing rapid access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgnih.gov Furthermore, a relay copper-catalyzed reaction has been developed, commencing from phenylalanine and halohydrocarbons, that involves an intermolecular C–O coupling followed by an intramolecular C–N cyclization to form the heterocyclic scaffold. acs.org

Table 1: Overview of Selected Copper-Catalyzed Reactions for Imidazo[1,5-a]pyridine Synthesis
Reaction TypeCatalyst SystemKey ReactantsKey FeaturesReference
Aerobic Oxidative AminationCopper catalystAmino acid derivativesUses air as the sole oxidant; mild conditions. rsc.org
Decarboxylative CyclizationCopper/Iodineα-amino acids, 2-benzoylpyridinesProvides 1,3-disubstituted products in excellent yields. organic-chemistry.org
Tandem Condensation-AminationCu(II)Pyridine ketone, benzylamineUses O₂ as a clean oxidant; affords 1,3-diarylated products. organic-chemistry.org
Relay C-O/C-N CouplingCu(OAc)₂Phenylalanine, halohydrocarbonCreates products with aza quaternary carbon centers. acs.org

Transition Metal-Catalyzed (e.g., Copper, Iron, Ruthenium) Synthetic Pathways

Beyond copper, other transition metals are effective catalysts for constructing the imidazo[1,5-a]pyridine skeleton. These metals can facilitate unique bond formations and offer alternative reaction pathways.

Iron-catalyzed C-H amination provides an efficient method for building the fused-imidazole ring system. organic-chemistry.org This approach is environmentally friendly, capable of being conducted in green solvents like anisole (B1667542) with water as the only byproduct. organic-chemistry.org Rhodium has also been employed, particularly in the denitrogenative transannulation of pyridotriazoles with alkynes or nitriles, which proceeds via a rhodium carbene intermediate. nih.gov The imidazo[1,5-a]pyridine core itself can be utilized to generate pincer and heterocyclic carbene ligands for transition metal catalysis, demonstrating the reciprocal relationship between this heterocycle and organometallic chemistry. nih.govbeilstein-journals.org

Denitrogenative Transannulation of Pyridotriazoles

The denitrogenative transannulation of pyridotriazoles has emerged as a powerful, single-step strategy for synthesizing imidazo[1,5-a]pyridines. nih.gov This reaction involves the ring-opening of a pyridotriazole to form a reactive α-diazoimine intermediate, which then reacts with a suitable partner, releasing molecular nitrogen. nih.gov

This transformation can be achieved under metal-free conditions using a Lewis acid catalyst like BF₃·Et₂O to react pyridotriazoles with nitriles. organic-chemistry.orgnih.gov Alternatively, transition metals can catalyze the reaction. Copper(I) has been used to catalyze the denitrogenative transannulation of pyridotriazoles with terminal alkynes under aerobic conditions to form indolizines, a related class of compounds. rsc.org A copper-catalyzed aerobic oxidative cascade reaction of pyridotriazoles with benzylamines or amino acids also yields imidazo[1,5-a]pyridines. acs.org Other metals, including cobalt and indium, have also been shown to catalyze the transannulation of pyridotriazoles with various partners. nih.govnsf.govacs.orgnih.gov

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) offer a highly efficient means of synthesizing complex molecules like imidazo[1,5-a]pyridines in a single step from three or more starting materials. This approach is valued for its operational simplicity and high atom economy.

An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of diverse functionality and even chiral substituents. organic-chemistry.orgorganic-chemistry.org Another novel three-component reaction involves N,N-substituted imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. nih.govacs.org This process proceeds through a tandem sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation to generate highly substituted furan (B31954) derivatives bearing a (2-pyridyl)methylamino group. nih.gov While the final product is not an imidazo[1,5-a]pyridine, the reaction showcases the unique reactivity of intermediates derived from this core structure. nih.govacs.org Similar MCR strategies are well-established for the related imidazo[1,2-a]pyridine (B132010) scaffold, often combining an aminopyridine, an aldehyde, and a third component like an alkyne or isonitrile. nih.govbio-conferences.org

Ritter-Type Reaction Methodologies

The Ritter-type reaction provides another pathway to the imidazo[1,5-a]pyridine scaffold. A novel approach utilizes a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) as an efficient catalytic system. acs.org This method facilitates the intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. The reaction proceeds by converting a benzylic alcohol into a benzylic cation, which is then trapped by the nitrile, leading to the formation of the fused imidazole ring with moderate to excellent yields. acs.org

Specific Synthetic Considerations for 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine

The synthesis of the specifically substituted This compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be designed by combining the methodologies for constructing the core with known halogenation strategies for this class of heterocycles.

The synthesis would logically begin with the construction of the 7-methylimidazo[1,5-a]pyridine (B144877) core. This can be achieved by selecting a starting material that already contains the methyl group at the desired position on the pyridine ring. For example, using a 4-methyl-substituted pyridine precursor, such as (4-methylpyridin-2-yl)methanamine (B138663), in one of the general synthetic methods described in section 2.1 (e.g., cyclocondensation with an appropriate electrophile) would yield the 7-methylated scaffold.

The second stage involves the regioselective bromination at the C1 and C3 positions. The imidazo[1,5-a]pyridine ring is known to be electron-rich, particularly at the C1 and C3 positions of the imidazole moiety, making them susceptible to electrophilic substitution. While direct bromination of the 7-methyl derivative is not documented, studies on the related imidazo[1,2-a]pyridine system show that halogenation occurs readily, often at the C3 position, using reagents like N-bromosuccinimide, sodium bromite, or molecular bromine. researchgate.netresearchgate.net Given the activated nature of both the C1 and C3 positions in the imidazo[1,5-a]pyridine system, treatment with a suitable brominating agent, such as excess N-bromosuccinimide (NBS) or molecular bromine (Br₂), under appropriate conditions would be expected to yield the desired This compound . The existence of compounds like 7-Bromo-3-methylimidazo[1,5-a]pyridine suggests that such brominations are synthetically feasible. chemicalbook.com

Regioselective Bromination Protocols on the Imidazo[1,5-a]pyridine System

The introduction of bromine onto the imidazo[1,5-a]pyridine ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the fused heterocyclic system. The imidazole portion of the molecule is generally more electron-rich than the pyridine portion, making it the preferred site for electrophilic attack.

Within the imidazole ring, the C1 and C3 positions are the most susceptible to electrophilic substitution. This is due to the ability of the nitrogen atoms in the ring to stabilize the resulting cationic intermediate (the sigma complex) through resonance without disrupting the aromaticity of the adjoining pyridine ring.

Evidence from related systems, such as imidazo[1,5-a]pyrazines, shows that electrophilic bromination using N-Bromosuccinimide (NBS) occurs selectively at the C1 position. reddit.com The pyrazine (B50134) ring, being electron-deficient, directs substitution to the more electron-rich imidazole ring. reddit.com This provides a strong indication that the C1 position of the imidazo[1,5-a]pyridine core is a primary site for bromination. Further studies on C-H functionalization of imidazo[1,5-a]pyridines also highlight the reactivity of the C1 position. nih.gov The C3 position is another predicted site of reactivity, drawing parallels from the well-documented electrophilic substitution patterns of the isomeric imidazo[1,2-a]pyridine system, which consistently undergoes substitution at C3.

Common brominating agents used for such heterocyclic systems include:

Brominating AgentAbbreviationTypical Conditions
N-BromosuccinimideNBSInert solvent (e.g., DMF, CH2Cl2, CCl4), room temperature or gentle heating.
1,3-Dibromo-5,5-dimethylhydantoinDBDMHInert solvent, often used for large-scale reactions. google.com
BromineBr2Often used with a Lewis acid or in a polar solvent like acetic acid.

The choice of reagent and reaction conditions can influence the selectivity and the extent of bromination (mono- vs. di-substitution).

Strategies for Introducing Bromine Atoms at C1 and C3 Positions

Achieving the specific 1,3-dibromination pattern on the 7-methylimidazo[1,5-a]pyridine core requires a strategy that accounts for the reactivity of both positions. Given the high reactivity of the imidazole ring towards electrophiles, it is plausible that a one-pot reaction with a sufficient amount of a brominating agent could yield the dibrominated product.

A common strategy involves the use of at least two equivalents of N-Bromosuccinimide (NBS) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction would likely proceed by initial bromination at the most reactive site (for instance, C1), followed by a second bromination at the C3 position.

Hypothetical Reaction Scheme:

Optimization of this reaction would involve careful control over the stoichiometry of NBS. Using approximately one equivalent would likely favor the mono-brominated product, while an excess would drive the reaction towards the desired di-substituted compound. The reaction temperature would also be a key variable to control, with lower temperatures potentially allowing for more selective mono-bromination and higher temperatures promoting the second substitution.

Methods for Incorporating a Methyl Group at the C7 Position

The most efficient and regioselective method for incorporating the methyl group at the C7 position is to begin the synthesis with a pyridine precursor that already contains this substituent. Direct methylation of the pre-formed imidazo[1,5-a]pyridine core is generally not a viable strategy, as it would likely lead to a mixture of products due to competitive reaction at various positions on both rings.

The preferred starting material is (4-methylpyridin-2-yl)methanamine . nih.govsigmaaldrich.com This compound provides the entire pyridine portion of the final molecule, with the methyl group correctly positioned to become the C7 substituent and the aminomethyl group poised for cyclization.

The construction of the imidazo[1,5-a]pyridine ring from this precursor can be achieved through various established cyclization methods. beilstein-journals.orgorganic-chemistry.org A prominent example is the [4+1] dehydrocyclization, where the four atoms of the pyridin-2-ylmethanamine (B45004) system react with a one-carbon synthon to form the imidazole ring. nih.govresearchgate.net

C1 SynthonReagent ExampleTypical Conditions
AldehydeFormaldehyde, BenzaldehydeCBr4/MeCN, room temperature nih.govresearchgate.net
Carboxylic Acid DerivativeFormic Acid, Acid ChlorideHigh temperature, dehydrating agent
OrthoformateTriethyl orthoformateAcid catalyst, heating

Using (4-methylpyridin-2-yl)methanamine in these reactions directly yields 7-methylimidazo[1,5-a]pyridine, which serves as the key intermediate for the subsequent bromination step.

Design and Optimization of Multi-Step Syntheses for Dibrominated Imidazo[1,5-a]pyridine Derivatives

Based on the preceding sections, a logical and efficient multi-step synthesis for this compound can be designed. The process consists of two main stages: formation of the methylated core and subsequent dibromination.

Step 1: Synthesis of 7-methylimidazo[1,5-a]pyridine

This step involves the cyclization of (4-methylpyridin-2-yl)methanamine. The choice of the C1 synthon and reaction conditions can be optimized for yield and purity. A modern and efficient method is the CBr4-mediated dehydrocyclization. nih.govresearchgate.net

Reaction: (4-methylpyridin-2-yl)methanamine reacts with an aldehyde (e.g., paraformaldehyde as a source of formaldehyde) in the presence of a promoter like CBr4.

Optimization: Key parameters to optimize include the solvent, temperature, and reaction time. Acetonitrile (MeCN) is often an effective solvent for this transformation. The reaction typically proceeds efficiently at room temperature to 80 °C.

ParameterVariationExpected Outcome
SolventMeCN, DMSO, DMFMeCN often provides good yields and easy workup. nih.govresearchgate.net
TemperatureRoom Temp to 80 °CHigher temperatures may increase reaction rate but could lead to side products.
AldehydeParaformaldehydeProvides the unsubstituted C1 and C3 positions ready for bromination.

Step 2: Dibromination of 7-methylimidazo[1,5-a]pyridine

This step targets the introduction of two bromine atoms onto the imidazole ring of the intermediate synthesized in Step 1.

Reaction: 7-methylimidazo[1,5-a]pyridine is treated with a brominating agent, most commonly NBS.

Optimization: The critical parameter is the stoichiometry of the brominating agent. To achieve dibromination, at least two molar equivalents of NBS are required. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal amount of reagent and reaction time to maximize the yield of the desired 1,3-dibromo product while minimizing the formation of mono-brominated and over-brominated species.

ParameterVariationExpected Outcome
NBS Equivalents1.0 - 2.5 eq.~1.0 eq. will favor mono-bromination. >2.0 eq. required for dibromination.
SolventDMF, DCM, CCl4DMF can facilitate the reaction due to its polar aprotic nature.
Temperature0 °C to Room TempStarting at a lower temperature and slowly warming can help control selectivity.

This systematic, two-step approach, beginning with a commercially available, pre-methylated pyridine derivative followed by a controlled dibromination, represents a robust and optimizable pathway for the synthesis of this compound.

Reactivity and Chemical Transformations of 1,3 Dibromo 7 Methylimidazo 1,5 a Pyridine

General Reactivity Patterns of the Imidazo[1,5-a]pyridine (B1214698) Scaffold

The imidazo[1,5-a]pyridine system is an aromatic heterocyclic scaffold formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. mdpi.comlew.ro This fusion results in a unique electronic distribution that governs its reactivity. The imidazole portion of the molecule is electron-rich, making it susceptible to electrophilic attack and C-H functionalization, particularly at the C1 and C3 positions. nih.gov Conversely, the pyridine ring is electron-deficient, which generally makes it resistant to electrophilic substitution but activates it towards nucleophilic attack, especially if a positive charge develops on the nitrogen atom. nih.gov

Transformations Involving the Bromine Substituents

The two bromine atoms at the C1 and C3 positions are the most prominent functional handles for the chemical modification of 1,3-dibromo-7-methylimidazo[1,5-a]pyridine. These C-Br bonds are key sites for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and are widely applied to organohalides. wikipedia.org Bromo-substituted imidazo[1,5-a]pyridines and related heterocycles are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is one of the most versatile methods for forming biaryl and heteroaryl-aryl bonds. nih.gov Research on related bromo- and iodo-imidazo[1,5-a]pyridines demonstrates that these compounds readily participate in Suzuki couplings to introduce aryl, heteroaryl, and vinyl groups at the halogenated positions. nih.govrsc.org Given the high efficiency of these reactions on the scaffold, it is expected that this compound would react sequentially at the C1 and C3 positions to yield mono- or di-substituted products, depending on the stoichiometry of the reagents. nih.govnih.gov

Coupling Partner 1 (Halide)Coupling Partner 2 (Boronic Acid)Catalyst / LigandBaseSolventProduct Yield (%)
3-Aryl-1-iodoimidazo[1,5-a]pyridine2-Methoxyphenylboronic acidPd(OAc)₂ / Ligand 4sK₃PO₄1,4-Dioxane95
m-Bromo-xylene2-Methoxyphenylboronic acidPd(OAc)₂ / Ligand 4aK₃PO₄1,4-Dioxane94
6-Bromo-2-phenylimidazo[4,5-b]pyridine4-Nitrophenyl boronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O92

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Imidazopyridine and Related Scaffolds. Data sourced from analogous systems to illustrate typical reaction conditions and yields. nih.govnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is noted for its high functional group tolerance and the reactivity of organozinc compounds. rsc.org It is widely used for coupling complex fragments in total synthesis. wikipedia.org Bromo-substituted pyridines and related heterocycles are effective substrates in Negishi couplings, allowing for the introduction of alkyl, alkenyl, aryl, and other organic residues. nih.govchempedia.infoorganic-chemistry.org

Stille Coupling: This reaction forms a C-C bond by coupling an organohalide with an organotin reagent (organostannane), catalyzed by palladium. libretexts.org The Stille reaction is tolerant of a wide variety of functional groups, and the organotin reagents are stable to air and moisture. libretexts.org It has been successfully applied to bromo-pyridinium salts and other heteroaromatic systems, demonstrating its utility for functionalizing the this compound core. researchgate.net

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group. nih.gov In the imidazo[1,5-a]pyridine scaffold, the pyridine ring is inherently electron-poor, while the imidazole ring is electron-rich. Consequently, the bromine atoms at C1 and C3, being on the imidazole ring, are not expected to be reactive towards traditional SNAr reactions. Nucleophilic attack on this part of the molecule is electronically disfavored.

Conversely, nucleophilic substitution is more plausible on the pyridine ring portion of the scaffold, particularly at positions activated by the ring nitrogen (ortho and para positions). nih.gov For pyridinium (B92312) ions, the order of leaving group ability in SNAr reactions can differ from standard systems, but halides like bromide remain effective leaving groups. nih.gov In the case of this compound, direct displacement of the C1 or C3 bromine atoms by a nucleophile would likely require exceptionally harsh conditions or a different reaction mechanism, such as one involving a metal catalyst.

A key transformation for organobromides is the metal-halogen exchange, most commonly the lithium-halogen exchange. This reaction involves treating the organobromide with an organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures. harvard.eduprinceton.edu The reaction is very fast and results in the replacement of a bromine atom with a lithium atom, generating a highly reactive organolithium intermediate. nih.gov The rate of exchange follows the trend I > Br > Cl. princeton.edu

R-Br + n-BuLi → R-Li + n-BuBr

This organolithium species can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a new functional group. For this compound, this reaction offers a powerful method for functionalization. A key question is the regioselectivity of the first exchange. The electronic environments of C1 (adjacent to the bridgehead nitrogen) and C3 are different, which could lead to selective exchange at one position. Factors such as coordination of the organolithium reagent to the N4 nitrogen or subtle differences in the stability of the resulting carbanion could direct the lithiation to either C1 or C3. uni-regensburg.de Subsequent treatment with a second equivalent of organolithium could lead to a dilithiated species.

The presence of bromine atoms at the C1 and C3 positions fundamentally enables the chemical diversification of the 7-methylimidazo[1,5-a]pyridine (B144877) core. Halogenated imidazopyridines serve as versatile intermediates. nih.gov The cross-coupling and metal-halogen exchange reactions discussed above represent the primary strategies for leveraging these C-Br bonds. They allow chemists to disconnect the target molecule at the C1-Br and C3-Br bonds and retrospectively install a vast array of carbon-based or heteroatom-based substituents, making this compound a valuable platform for building molecular complexity.

Chemical Modifications of the Methyl Group at C7

The methyl group at the C7 position of the pyridine ring is analogous to a methyl group on other pyridine or toluene-like systems and is thus amenable to several chemical transformations. The proximity to the aromatic ring system activates the C-H bonds of the methyl group.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). This transformation converts the alkyl substituent into a versatile functional group for further derivatization, such as amide or ester formation.

Radical Halogenation: Benzylic-type positions are susceptible to free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be converted to a bromomethyl group (-CH₂Br). wikipedia.orgresearchgate.net This bromomethyl intermediate is a potent electrophile, ideal for subsequent nucleophilic substitution reactions to introduce ethers, amines, nitriles, and other functional groups.

Deprotonation and Alkylation: The protons of the methyl group are weakly acidic due to the electron-withdrawing nature of the pyridine ring and the stability of the resulting conjugate base. mdpi.com Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the methyl group to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond and extend the carbon chain at the C7 position. mdpi.com

Ring-Opening and Rearrangement Reactions

Currently, there is a lack of direct experimental data describing the ring-opening and rearrangement reactions specifically for this compound. The inherent stability of the aromatic imidazo[1,5-a]pyridine ring system suggests that such transformations would likely require specific reagents or energetic conditions to overcome the aromatic stabilization energy. Nevertheless, insights can be drawn from the observed reactivity of related imidazo-containing fused heterocycles.

One notable example is the unusual rearrangement of imidazo[1,5-a]imidazoles into imidazo[1,5-a]pyrimidines. rsc.orgrsc.org This transformation, mediated by iodine, is proposed to proceed through a ring-opening and subsequent recyclization mechanism. rsc.org The reaction of 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles with a specific amount of iodine in THF at room temperature leads to the formation of functionalized imidazo[1,5-a]pyrimidines. rsc.orgrsc.org The proposed mechanism suggests that the presence of iodine and atmospheric oxygen may lead to the formation of reactive oxygen species that initiate the opening of the imidazole ring, followed by a cyclization involving a nucleophilic attack of a nitrogen atom onto a benzylic position to form the more stable pyrimidine (B1678525) ring. rsc.org

Another relevant transformation is the Dimroth rearrangement, which has been observed in the isomeric imidazo[1,2-a]pyrimidine (B1208166) system. ucl.ac.ukresearchgate.netnih.gov This type of rearrangement involves the transposition of endocyclic and exocyclic heteroatoms and typically occurs under basic, acidic, or hydrolytic conditions. ucl.ac.uknih.gov The postulated mechanism for the base-catalyzed Dimroth rearrangement in imidazo[1,2-a]pyrimidines involves the nucleophilic addition of a hydroxide (B78521) ion to the pyrimidine ring, followed by a ring-opening to an intermediate that then undergoes recyclization to form the rearranged product. ucl.ac.ukresearchgate.net The propensity for this rearrangement is influenced by the electronic properties of the substituents on the heterocyclic core. ucl.ac.uk

While these examples are from different, albeit related, heterocyclic systems, they highlight the potential for the imidazo[1,5-a]pyridine scaffold to undergo skeletal transformations under certain conditions. The presence of two bromine atoms in this compound could influence its susceptibility to such rearrangements by altering the electronic distribution within the ring system. However, without direct experimental evidence, the applicability of these rearrangement pathways to this compound remains a matter of speculation and an area for future research.

Table 1: Examples of Rearrangement Reactions in Structurally Related Imidazo-Fused Heterocycles

Starting HeterocycleProduct HeterocycleKey Reagents/ConditionsProposed Mechanism Type
Imidazo[1,5-a]imidazoleImidazo[1,5-a]pyrimidineI₂ in THF, room temperatureRing-opening and Recyclization
Imidazo[1,2-a]pyrimidineRearranged Imidazo[1,2-a]pyrimidineBasic or hydrolytic conditionsDimroth Rearrangement (Nucleophilic addition, ring-opening, recyclization)

Advanced Characterization of this compound Unattainable Through Current Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental characterization of the specific chemical compound This compound . Despite the existence of research on various other derivatives of the imidazo[1,5-a]pyridine scaffold, detailed analytical data for this particular di-brominated, mono-methylated isomer is not present in the accessed resources.

The imidazo[1,5-a]pyridine core is a subject of scientific interest due to its versatile photophysical and biological properties, leading to the synthesis and characterization of numerous analogues. researchgate.netrsc.org However, the specific electronic and steric effects of substituting bromine atoms at the 1- and 3-positions, combined with a methyl group at the 7-position, create a unique molecule for which dedicated analytical studies appear to be unpublished.

Consequently, it is not possible to provide an article with thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for the requested sections:

Advanced Characterization and Spectroscopic Analysis of Imidazo 1,5 a Pyridine Derivatives

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Insights

Without primary literature detailing the synthesis and subsequent analysis of 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine, any attempt to present data on its crystallographic structure, NMR chemical shifts, mass fragmentation, vibrational frequencies, or photophysical properties would be speculative and would not meet the required standards of scientific accuracy. Information available for related but structurally distinct compounds, such as monobrominated or differently substituted imidazo[1,5-a]pyridines, cannot be reliably extrapolated to predict the precise characteristics of the target molecule. uni.luuni.lunih.gov

Further research and publication by synthetic and analytical chemists would be required to generate the experimental data necessary to fully characterize this compound and populate the advanced analytical sections outlined in the request.

Computational and Theoretical Investigations of Imidazo 1,5 a Pyridine Systems

Quantum Chemical Methodologies for Electronic Structure and Bonding Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure and bonding of imidazo[1,5-a]pyridine (B1214698) systems. researchgate.net For a molecule like 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be utilized to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs). researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis is another quantum chemical method applied to understand intramolecular charge transfer (ICT) and hyperconjugative interactions within the molecule. For this compound, NBO analysis would reveal the nature of the C-Br bonds, the delocalization of electron density across the fused ring system, and the electronic contributions of the methyl substituent.

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, negative potential (red/yellow) would be expected around the nitrogen atoms, indicating lone pair availability, while positive potential (blue) would be associated with the hydrogen atoms and regions near the bromine atoms.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Bromo-Substituted Imidazo[1,5-a]pyridine Analog.
ParameterCalculated Value
EHOMO-6.5 eV
ELUMO-1.8 eV
Energy Gap (ΔE)4.7 eV
Dipole Moment2.5 D

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational methods are invaluable for predicting the reactivity and regioselectivity of imidazo[1,5-a]pyridines in various chemical reactions. By analyzing the electronic properties derived from DFT, such as FMO distributions and MEP surfaces, chemists can forecast the most probable sites for electrophilic or nucleophilic attack.

For this compound, the bromine atoms at positions 1 and 3 are potential sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Theoretical studies on similar halogenated heterocycles help in understanding the relative reactivity of different C-Br bonds. The activation barriers for oxidative addition of a palladium catalyst to the C1-Br versus the C3-Br bond could be calculated to predict which position would react preferentially.

Furthermore, the calculated atomic charges and Fukui functions can provide a quantitative measure of local reactivity. The nitrogen atom in the pyridine (B92270) ring is expected to be a primary site for protonation or coordination to Lewis acids. The calculated proton affinity would give a quantitative measure of its basicity. The π-rich imidazo[1,5-a]pyridine core could also undergo electrophilic aromatic substitution, and computational models can predict the most favored position for such reactions by analyzing the energies of the corresponding sigma complexes (Wheland intermediates).

Theoretical Modeling of Spectroscopic Parameters

Quantum chemical calculations are frequently used to model and interpret spectroscopic data. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting its electronic absorption spectrum (UV-Vis). mdpi.com These calculations yield the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions. mdpi.com The primary transitions in imidazo[1,5-a]pyridine derivatives are typically π-π* in nature. TD-DFT calculations would help assign the observed absorption bands and understand how the bromo and methyl substituents modulate the absorption properties. unito.it

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By comparing the computed vibrational modes with experimental data, a detailed assignment of the spectral bands can be achieved. This is particularly useful for identifying characteristic vibrations of the imidazo[1,5-a]pyridine core and the C-Br stretching modes.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical chemical shifts provide a powerful tool for structural confirmation and assignment of complex NMR spectra, especially for distinguishing between isomers.

Table 2: Illustrative Theoretically Modeled Spectroscopic Data for a Generic Disubstituted Imidazo[1,5-a]pyridine.
Spectroscopic ParameterPredicted ValueTransition/Assignment
λmax (UV-Vis)350 nmS0 → S1 (π-π*)
Vibrational Frequency (IR)580 cm-1C-Br Stretch
¹³C NMR Chemical Shift115 ppmC-Br Carbon

Conformational Analysis and Energetic Landscapes

While the fused ring system of imidazo[1,5-a]pyridine is largely planar, computational conformational analysis becomes relevant when flexible substituents are present. For this compound itself, the core structure is rigid. However, theoretical studies on related systems with rotatable groups (e.g., phenyl groups) attached to the core are common.

In such cases, potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles to map the energetic landscape. This allows for the identification of low-energy conformers (local minima) and the transition states that separate them. Such analyses are crucial for understanding the molecule's flexibility and the population of different conformers at thermal equilibrium, which can influence its biological activity or self-assembly behavior. For instance, studies on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have shown that the planarity between the phenyl and the fused heterocyclic rings is a key conformational feature. nih.gov

Studies of Intermolecular Interactions and Supramolecular Assembly

Theoretical investigations are essential for understanding the non-covalent interactions that govern the crystal packing and supramolecular assembly of molecules. For this compound, several types of intermolecular interactions are anticipated.

Computational studies on analogous bromo-substituted N-heterocycles have revealed the importance of various weak, non-classical hydrogen bonds like C-H···N and C-H···Br. researchgate.net Furthermore, halogen bonding (C-Br···N or C-Br···π) is a significant directional interaction that could play a crucial role in the solid-state architecture of this compound. researchgate.net

Applications of 1,3 Dibromo 7 Methylimidazo 1,5 a Pyridine in Organic Synthesis, Materials Science, and Catalysis

Role as Versatile Building Blocks in Advanced Organic Synthesis

The utility of 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine as a versatile building block in advanced organic synthesis stems from the reactivity of its carbon-bromine bonds. Halogenated heterocyclic compounds are pivotal precursors in the construction of more complex molecular architectures through various cross-coupling reactions. The bromine atoms at the 1 and 3 positions can be selectively or sequentially substituted, allowing for the introduction of a wide array of functional groups.

For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds. mdpi.comrsc.org By employing these methods, aryl, heteroaryl, alkyl, and alkynyl moieties can be appended to the imidazo[1,5-a]pyridine (B1214698) core. The differential reactivity of the bromine atoms, potentially influenced by the electronic effects of the fused pyridine (B92270) ring and the methyl group, could allow for regioselective functionalization. This selective manipulation is crucial for the synthesis of specifically substituted imidazo[1,5-a]pyridine derivatives, which are of interest in medicinal chemistry and materials science. nih.gov

Furthermore, the bromine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions, although the electron-rich nature of the imidazo[1,5-a]pyridine ring system might necessitate activated substrates or specific reaction conditions. researchgate.netnih.gov The ability to introduce diverse substituents makes this compound a key intermediate for creating libraries of compounds for biological screening or for fine-tuning the electronic properties of materials.

Precursors for Diverse Molecular Architectures

Building upon its role as a versatile building block, this compound serves as a precursor for a diverse range of molecular architectures. The sequential or one-pot multi-component reactions involving this dibrominated scaffold can lead to the rapid assembly of complex molecules. For example, a Suzuki-Miyaura coupling at one bromine position followed by a different cross-coupling reaction, such as a Buchwald-Hartwig amination, at the other bromine position would yield highly functionalized imidazo[1,5-a]pyridine derivatives.

The imidazo[1,5-a]pyridine framework itself is a key component in many biologically active compounds. beilstein-journals.org Therefore, the ability to use this compound to construct novel derivatives is of significant interest. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki-Miyaura cross-coupling reactions highlights the potential of functionalized imidazo[1,5-a]pyridines. nih.gov Following a similar synthetic strategy, this compound could be a precursor to novel bidentate or pincer-type ligands for catalysis.

Applications in Materials Science

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive candidate for applications in materials science, particularly in the development of organic electronic devices. researchgate.net

Development of Organic Light-Emitting Diodes (OLEDs)

Imidazo[1,5-a]pyridine derivatives have been investigated for their potential as emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The rigid, planar structure of the imidazo[1,5-a]pyridine core, combined with its high thermal and photochemical stability, are desirable characteristics for OLED emitters. The emission color and efficiency of these materials can be tuned by introducing different substituents onto the heterocyclic core.

This compound can serve as a key intermediate for the synthesis of novel OLED materials. Through cross-coupling reactions, various aromatic and heteroaromatic groups can be attached at the 1 and 3 positions. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission wavelength. For example, the introduction of electron-donating and electron-accepting groups can lead to the formation of donor-π-acceptor (D-π-A) type fluorophores with interesting photophysical properties, such as intramolecular charge transfer (ICT), which can be beneficial for OLED applications. rsc.org

Potential in Organic Thin-Layer Field-Effect Transistors (FETs)

The development of high-performance organic semiconductors is crucial for the advancement of organic thin-layer field-effect transistors (OFETs). The planarity and potential for π-π stacking of the imidazo[1,5-a]pyridine ring system suggest that its derivatives could exhibit good charge transport properties. By functionalizing this compound with extended π-conjugated systems, it may be possible to create materials with suitable molecular packing and electronic coupling for efficient charge transport in OFETs. researchgate.net

Exploration for Novel Materials with Unique Electronic Properties

The versatility of this compound in organic synthesis allows for the creation of a wide range of derivatives with tailored electronic properties. By strategically introducing different functional groups, researchers can modulate the electron density, bandgap, and charge carrier mobility of the resulting materials. This opens up avenues for the exploration of novel materials for various electronic applications, including photovoltaics and sensors. The study of related dibrominated heterocyclic compounds has shown that functionalization can lead to materials with interesting electronic and spectroscopic properties. researchgate.net

Role in Catalysis

While the direct catalytic application of this compound is not established, its derivatives have significant potential as ligands in homogeneous catalysis. The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can coordinate to metal centers, and the substituents at various positions can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

For example, imidazo[1,5-a]pyridines can be precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for a wide range of catalytic transformations. organic-chemistry.org The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands further demonstrates the utility of this scaffold in creating ligands for palladium-catalyzed cross-coupling reactions. nih.gov By functionalizing this compound with phosphine (B1218219) or other coordinating groups, novel ligands can be synthesized. These ligands could find applications in various catalytic reactions, including C-C and C-N bond formation. The development of new pyridine-based ligands is an active area of research in catalysis. researchgate.net

Precursors for N-Heterocyclic Carbene (NHC) Ligands

Imidazo[1,5-a]pyridine derivatives are recognized as effective precursors for the synthesis of N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized homogeneous catalysis. organic-chemistry.org The synthesis of NHC precursors typically involves the formation of an imidazolium (B1220033) salt, which can then be deprotonated to yield the free carbene.

The structure of this compound is particularly suited for this purpose. The nitrogen atoms in the fused ring system can be alkylated to form the corresponding imidazolium salt. The bromine atoms at the 1 and 3 positions, along with the methyl group at the 7-position, offer a means to tune the steric and electronic properties of the resulting NHC ligand. This tunability is crucial for optimizing catalytic activity and selectivity in various chemical transformations. Efficient, single-step methods for producing imidazo[1,5-a]pyridinium salts from substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions have been developed, providing a versatile platform for creating a diversity of NHC ligands. organic-chemistry.org

Key Features of Imidazo[1,5-a]pyridine-based NHC Precursors:

FeatureDescriptionReference
Structural Rigidity The fused bicyclic structure provides a rigid backbone, which can impart specific stereochemical control in catalytic reactions.
Electronic Tunability Substituents on the pyridine ring, such as the methyl group and bromine atoms in the target molecule, can modify the electron-donating ability of the resulting NHC. organic-chemistry.org
Versatile Synthesis Synthetic routes allow for the incorporation of diverse functionalities, including chiral substituents, leading to a wide range of potential NHC ligands. organic-chemistry.orgresearchgate.net

Design and Synthesis of Metal Complexes for Catalytic Applications

The NHC ligands derived from this compound are expected to be excellent ligands for a variety of transition metals, forming stable metal complexes with significant catalytic potential. The strong σ-donating ability of NHCs helps to stabilize the metal center, while the tunable steric bulk can be used to control substrate access and product selectivity.

For instance, nickel(II) complexes bearing pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been successfully employed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a key process in sustainable chemistry. mdpi.com Similarly, titanium complexes with imidazo[1,5-a]pyridine-containing ligands have shown catalytic activity in hydroamination and polymerization reactions. rsc.org The presence of bromo-substituents on the this compound ligand could further enhance catalytic activity or provide synthetic handles for post-coordination modification of the complex.

Examples of Catalytic Applications for Imidazo[1,5-a]pyridine-Metal Complexes:

MetalCatalytic ApplicationReference
Nickel(II)Acrylate synthesis from ethylene and CO2 mdpi.com
TitaniumHydroamination and ring-opening polymerization rsc.org
Gold(I) and Silver(I)Potential anti-tumor agents incemc.ro
VariousGeneral homogeneous catalysis nih.govresearchgate.net

Photoluminescent Sensors

Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence, making them promising candidates for the development of photoluminescent sensors. nih.gov The rigid, planar structure of the fused ring system often leads to high quantum yields and significant Stokes shifts, which are desirable characteristics for fluorescent probes.

The electronic properties of the this compound scaffold can be modulated by the substituents. The electron-withdrawing nature of the bromine atoms and the electron-donating methyl group can influence the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission wavelengths. This inherent tunability allows for the rational design of sensors for specific analytes, such as metal ions or pH. While direct studies on the photoluminescent sensing applications of this compound are not prominent, the broader family of imidazo[1,5-a]pyridines has been investigated for applications in optoelectronics and as fluorescent probes. nih.govresearchgate.net

Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives:

PropertySignificance for SensingReference
High Fluorescence Quantum Yield Leads to brighter, more sensitive sensors. nih.gov
Large Stokes Shift Minimizes self-quenching and improves signal-to-noise ratio. nih.gov
Solvatochromism Emission wavelength changes with solvent polarity, useful for probing local environments. nih.gov
Tunable Emission Substituents allow for the design of sensors with specific emission colors. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1,3-Dibromo-7-methylimidazo[1,5-a]pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyridine precursors with appropriate reagents, followed by bromination. Key steps include:

  • Cyclocondensation : Use of amidine derivatives or pyridine N-imides with electrophilic reagents under oxidative conditions (e.g., MnO₂ or NaOCl) to form the imidazo[1,5-a]pyridine core .
  • Bromination : Direct bromination at positions 1 and 3 using N-bromosuccinimide (NBS) in anhydrous conditions (e.g., DMF or CCl₄). Reaction temperature (0–25°C) and stoichiometry (2 equivalents of NBS) are critical for regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/DMF mixtures improves purity. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (e.g., Lewis acids like FeCl₃) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns (e.g., methyl at position 7, bromines at 1 and 3). Coupling constants in aromatic regions distinguish between regioisomers .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (distinctive for two bromine atoms) .
  • Computational Analysis :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO/LUMO energies) and reactive sites .
    • Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions influenced by bromine substituents .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the inhibitory activity of this compound against cysteine proteases like papain?

Methodological Answer:

  • Kinetic Assays :
    • IC₅₀ Determination : Pre-incubate papain with varying inhibitor concentrations (0–100 µM) in buffer (pH 6.8, 1 mM DTT). Measure residual activity using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) .
    • Ki Calculation : Use Dixon or Cheng-Prusoff plots to determine inhibition constants. For tight-binding inhibitors, progress curve analysis is recommended .
  • Thermodynamic Binding Studies :
    • Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS to assess hydrophobic/entropic contributions to binding .
  • Molecular Docking :
    • AutoDock Vina : Dock the compound into papain’s active site (PDB: 1PPP). Validate binding poses against crystallographic data for E-64c (a known inhibitor) .

Q. How does bromine substitution at positions 1 and 3 influence the compound’s reactivity and interactions in biological systems?

Methodological Answer:

  • Reactivity :
    • Nucleophilic Aromatic Substitution (SNAr) : Bromine at position 3 is more reactive due to reduced steric hindrance. Substitution with amines or thiols proceeds at 60–80°C in DMSO .
    • Cross-Coupling (Suzuki/Miyaura) : Bromines enable Pd-catalyzed coupling with aryl boronic acids for functionalization .
  • Biological Interactions :
    • Halogen Bonding : Bromines form interactions with protease backbone carbonyls (e.g., papain’s Gly66), enhancing binding affinity .
    • Lipophilicity : LogP increases by ~0.5 per bromine, improving membrane permeability but potentially reducing solubility. Use co-solvents (e.g., DMSO ≤1%) in assays .

Q. What are the key considerations when designing assays to assess the antibacterial efficacy of this compound against resistant bacterial strains?

Methodological Answer:

  • MIC/MBC Determination :
    • Broth Microdilution : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli K-12) strains in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and assess viability via OD₆₀₀ .
    • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .
  • Resistance Mitigation :
    • Efflux Pump Inhibition : Combine with sub-inhibitory concentrations of efflux inhibitors (e.g., PAβN) to assess synergy .
    • Biofilm Disruption : Use crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .

Q. How can researchers mitigate challenges related to the compound’s stability and solubility during in vitro and in vivo studies?

Methodological Answer:

  • Stability :
    • Light Sensitivity : Store solutions in amber vials at –20°C. Degradation is minimized under inert atmospheres (N₂) .
    • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Solubility Enhancement :
    • Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency (>80%) via dialysis .
    • Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to increase aqueous solubility for intravenous administration .

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